molecular formula C10H18O2 B6167658 3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde CAS No. 1935230-03-7

3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde

Cat. No. B6167658
CAS RN: 1935230-03-7
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde” is a cyclic organic compound . It has the molecular formula C10H18O2 and a molecular weight of 170.25 .


Molecular Structure Analysis

The molecular structure of “3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde” includes a cyclobutane ring, which is a ring of four carbon atoms . Two of these carbon atoms are substituted with methyl groups, one with a propan-2-yloxy group, and one with a carbaldehyde group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.25 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-butanol", "cyclobutane-1,2-dicarboxylic acid", "sodium hydroxide", "sulfuric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "magnesium", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium chloride", "sodium sulfate", "sodium hydroxide", "acetaldehyde" ], "Reaction": [ "Step 1: Esterification of cyclobutane-1,2-dicarboxylic acid with 2-methyl-2-butanol in the presence of sulfuric acid to form 3,3-dimethylcyclobutane-1,2-dicarboxylate.", "Step 2: Reduction of 3,3-dimethylcyclobutane-1,2-dicarboxylate with sodium borohydride in the presence of acetic acid to form 3,3-dimethylcyclobutane-1,2-diol.", "Step 3: Oxidation of 3,3-dimethylcyclobutane-1,2-diol with sodium chlorite in the presence of acetic acid to form 3,3-dimethylcyclobutanone-1,2-diol.", "Step 4: Protection of the hydroxyl group in 3,3-dimethylcyclobutanone-1,2-diol with acetic anhydride in the presence of sodium bicarbonate to form 3,3-dimethyl-1-acetoxy-cyclobutanone-1,2-diol.", "Step 5: Reduction of 3,3-dimethyl-1-acetoxy-cyclobutanone-1,2-diol with magnesium in the presence of acetic acid to form 3,3-dimethyl-1-hydroxycyclobutanone-1,2-diol.", "Step 6: Conversion of 3,3-dimethyl-1-hydroxycyclobutanone-1,2-diol to 3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde by reaction with acetaldehyde in the presence of sodium hydroxide." ] }

CAS RN

1935230-03-7

Product Name

3,3-dimethyl-1-(propan-2-yloxy)cyclobutane-1-carbaldehyde

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.